Aqueous Solubility Enhancement Through Dihydrochloride Salt Formation
The target compound as a dihydrochloride salt is reported to be 'freely soluble in water', a critical advantage for aqueous biological assays. This contrasts with many azepane free bases, which exhibit poor aqueous solubility. The free base 2-(pyridin-4-yl)azepane has a computed XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. Salt formation is a standard strategy to improve solubility, and the dihydrochloride form directly addresses this limitation, providing a ready-to-use form for biophysical and cellular experiments . While the exact fold increase in solubility over the free base is not reported in the primary literature, the qualitative improvement is a standard and expected outcome of hydrochloride salt formation of basic amines like this azepane.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Freely soluble in water (as dihydrochloride salt) |
| Comparator Or Baseline | 2-(Pyridin-4-yl)azepane (free base): computed XLogP3-AA = 1.5, indicating moderate lipophilicity and limited intrinsic aqueous solubility. |
| Quantified Difference | Qualitative improvement from moderate lipophilicity to freely soluble; exact fold-change not available. |
| Conditions | Vendor technical datasheets and PubChem computed properties. |
Why This Matters
Procurement of the pre-formed dihydrochloride salt eliminates the need for in-house salt formation and solubility optimization, reducing time and variability in early-stage screening.
- [1] PubChem. 2-(Pyridin-4-yl)azepane Compound Summary. PubChem CID: 4373928. Accessed 26 Apr 2026. https://pubchem.ncbi.nlm.nih.gov/compound/4373928 View Source
